molecular formula C13H28O2Si B14519765 Ethenyl(methyl)bis(pentyloxy)silane CAS No. 62883-96-9

Ethenyl(methyl)bis(pentyloxy)silane

Cat. No.: B14519765
CAS No.: 62883-96-9
M. Wt: 244.44 g/mol
InChI Key: HLBWJVRSDTZITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl(methyl)bis(pentyloxy)silane is a specialized organosilicon compound. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various industrial and scientific applications. This compound, in particular, features a silicon atom bonded to an ethenyl group, a methyl group, and two pentyloxy groups, giving it distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl(methyl)bis(pentyloxy)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:

CH2=CH2+H-SiR3CatalystCH3CH2SiR3\text{CH}_2=\text{CH}_2 + \text{H-SiR}_3 \xrightarrow{\text{Catalyst}} \text{CH}_3\text{CH}_2\text{SiR}_3 CH2​=CH2​+H-SiR3​Catalyst​CH3​CH2​SiR3​

In this case, the ethenyl group reacts with a methylbis(pentyloxy)silane precursor under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(methyl)bis(pentyloxy)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced using hydride donors.

    Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced alkyl groups.

    Substitution: Silanes with new functional groups replacing the pentyloxy groups.

Scientific Research Applications

Ethenyl(methyl)bis(pentyloxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.

Mechanism of Action

The mechanism of action of ethenyl(methyl)bis(pentyloxy)silane involves its ability to form strong bonds with various substrates. The silicon atom’s affinity for oxygen and other electronegative elements allows it to interact with a wide range of molecular targets. This interaction can lead to the formation of stable siloxane bonds, which are crucial in many of its applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane with three methyl groups.

    Triethoxysilane: Contains three ethoxy groups instead of pentyloxy groups.

    Vinyltrimethoxysilane: Features a vinyl group and three methoxy groups.

Uniqueness

Ethenyl(methyl)bis(pentyloxy)silane is unique due to its combination of an ethenyl group, a methyl group, and two pentyloxy groups. This structure imparts specific reactivity and properties that are not found in simpler silanes. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

62883-96-9

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

ethenyl-methyl-dipentoxysilane

InChI

InChI=1S/C13H28O2Si/c1-5-8-10-12-14-16(4,7-3)15-13-11-9-6-2/h7H,3,5-6,8-13H2,1-2,4H3

InChI Key

HLBWJVRSDTZITO-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](C)(C=C)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.